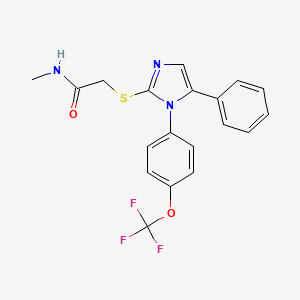
N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, an imidazole ring, and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such compounds often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . More specifically, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethoxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a similar compound, was found to inhibit Abl kinase .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a phenyl ring, an imidazole ring, and a trifluoromethoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups and rings can lead to a variety of possible reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The pyrrole scaffold in this compound has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including leukemia, lymphoma, and myelofibrosis. Studies suggest that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
Antibacterial and Antifungal Activity
Pyrrole-containing compounds often exhibit antibacterial and antifungal properties. This compound’s unique structure could make it a promising candidate for combating microbial infections. Investigating its efficacy against specific pathogens is crucial for further development .
Antiprotozoal Applications
Certain pyrrole derivatives have demonstrated activity against protozoan parasites. Researchers have explored their potential as antiprotozoal agents, particularly in the context of diseases like malaria. Investigating this compound’s effects on protozoa could yield valuable insights .
Anxiolytic and Antipsychotic Effects
The pyrrole ring system has been associated with anxiolytic and antipsychotic properties. Investigating whether this compound affects neurotransmitter systems or modulates behavior could provide valuable information for mental health research .
β-Adrenergic Antagonism
Some pyrrole-containing compounds act as β-adrenergic antagonists. These molecules can influence cardiovascular function and may have applications in treating conditions related to heart health. Further studies are needed to explore this aspect .
Other Therapeutic Applications
Beyond the mentioned fields, researchers have investigated pyrrole derivatives for various other therapeutic purposes. These include potential applications in wound healing, inflammation, and metabolic disorders. Exploring these avenues could reveal additional benefits of this compound .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, this compound could be a potential source of biologically active compounds .
Wirkmechanismus
Target of Action
The compound, N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives, in general, are known to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert their biological activities .
Biochemical Pathways
Thiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The mesoionic character of thiazole derivatives allows them to cross cellular membranes, which suggests that they may be influenced by the cellular environment .
Eigenschaften
IUPAC Name |
N-methyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-23-17(26)12-28-18-24-11-16(13-5-3-2-4-6-13)25(18)14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNVRYALNFTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)
![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)
![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2483184.png)
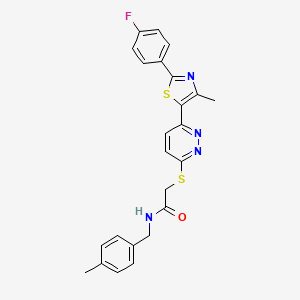
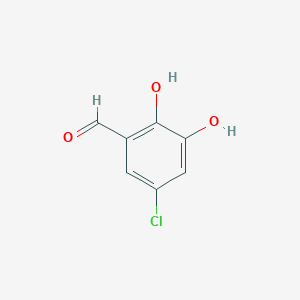
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)
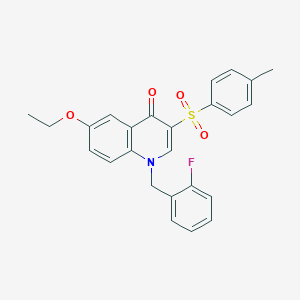
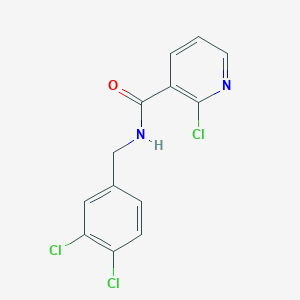
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)
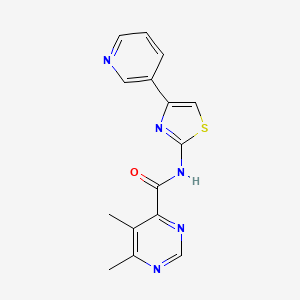

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)